5-Bromo-3,6-dichloropyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,6-dichloropyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDHWGZTPXFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 5 Bromo 3,6 Dichloropyrazin 2 Amine
Established Synthetic Routes to 5-Bromo-3,6-dichloropyrazin-2-amine
The creation of this compound is primarily achieved through two principal strategies: the bromination of pyrazin-2-amine precursors and nucleophilic substitution on already halogenated pyrazines.
Bromination Reactions of Pyrazin-2-amine Precursors
A key method for synthesizing this compound involves the direct bromination of a suitable pyrazin-2-amine precursor. This approach leverages the reactivity of the pyrazine (B50134) ring, allowing for the introduction of a bromine atom at a specific position.
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for bromination reactions. organic-chemistry.orgwikipedia.org It serves as a source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and safer handling. masterorganicchemistry.com In the synthesis of this compound, NBS is employed to introduce the bromo-substituent onto the pyrazine ring of a 3,6-dichloropyrazin-2-amine (B190259) precursor. organic-chemistry.orgwikipedia.org The reaction typically proceeds via a radical or electrophilic substitution mechanism, depending on the reaction conditions. organic-chemistry.orgmasterorganicchemistry.com For electron-rich aromatic systems like pyrazines, electrophilic bromination is a common pathway. wikipedia.org
The use of NBS provides a low and constant concentration of bromine in the reaction mixture, which can help to minimize side reactions and improve the selectivity of the bromination. masterorganicchemistry.com Radical initiators can be used in conjunction with NBS for allylic and benzylic brominations, though for aromatic compounds, the reaction often proceeds without them. organic-chemistry.orgmasterorganicchemistry.com
The position at which the bromine atom is introduced onto the pyrazine ring is governed by the directing effects of the substituents already present. In the case of 3,6-dichloropyrazin-2-amine, the amino group is an activating, ortho-, para-directing group, while the chloro groups are deactivating, ortho-, para-directing groups. The interplay of these electronic effects determines the regioselectivity of the bromination reaction.
The amino group strongly activates the positions ortho and para to it. However, the positions on the pyrazine ring are not all equivalent. The regioselectivity of the bromination of substituted pyrazines and other nitrogen-containing heterocycles is a complex interplay of electronic and steric factors. acs.orgnih.gov In many cases, the bromination of amino-substituted pyrazines occurs at the position ortho to the amino group.
Nucleophilic Substitution Approaches for Halogenated Pyrazines
An alternative synthetic strategy involves starting with a di- or tri-halogenated pyrazine and introducing the amino group via a nucleophilic aromatic substitution (SNAr) reaction. pressbooks.publibretexts.org In this scenario, a compound such as 3,5,6-trichloropyrazin-2-amine (B1631622) could potentially be a starting material, where one of the chlorine atoms is selectively replaced by an amino group.
The feasibility of this approach depends on the relative reactivity of the different halogen substituents towards nucleophilic attack. Generally, the presence of electron-withdrawing groups on the pyrazine ring facilitates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. pressbooks.publibretexts.org The position of the leaving group relative to these activating groups is crucial for the reaction to proceed. libretexts.org
Optimization of Reaction Conditions and Reagent Stoichiometry
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. This includes the choice of solvent, temperature, and the molar ratios of the reactants.
The choice of solvent can significantly influence the rate and outcome of bromination reactions. Solvents can affect the solubility of the reactants and reagents, as well as stabilize the transition states of the reaction. researchgate.net For brominations using NBS, a variety of solvents can be employed, including chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and aprotic polar solvents such as dimethylformamide (DMF). wikipedia.orgresearchgate.net The use of DMF as a solvent in NBS brominations of electron-rich aromatic compounds can lead to high para-selectivity. wikipedia.org
Temperature control is also critical. Bromination reactions can be exothermic, and maintaining a specific temperature range is often necessary to prevent the formation of byproducts and ensure the desired regioselectivity. Reactions are often carried out at room temperature or below to control the reaction rate. beilstein-archives.org
Role of Catalysts and Additives
The synthesis and subsequent reactions of this compound are often facilitated by the use of specific catalysts and additives that enhance reaction rates, yields, and selectivity. Key players in this context include triethylamine, copper(I) iodide, and various palladium complexes.
Triethylamine (TEA) , a common organic base, is frequently employed to neutralize acidic byproducts generated during coupling reactions, such as hydrogen halides. wikipedia.org Its presence is crucial for maintaining the optimal pH of the reaction medium, thereby preventing the deactivation of sensitive catalysts and reagents. wikipedia.org
Copper(I) iodide (CuI) serves as a co-catalyst in Sonogashira coupling reactions. libretexts.orgnih.gov It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium catalyst, facilitating the crucial carbon-carbon bond formation. nih.gov The use of a copper co-catalyst often allows for milder reaction conditions, including lower temperatures. libretexts.org
Palladium complexes are the cornerstone of cross-coupling reactions involving this compound. These catalysts, typically in the palladium(0) oxidation state, are essential for activating the carbon-halogen bonds of the pyrazine ring. The choice of palladium source and, critically, the associated ligands can significantly influence the outcome of the reaction. Ligands such as bulky phosphines are known to improve selectivity in coupling reactions.
Table 1: Key Catalysts and Additives in the Synthesis and Reactions of this compound
| Catalyst/Additive | Role | Typical Reactions |
| Triethylamine | Base | Neutralizes acidic byproducts |
| Copper(I) Iodide | Co-catalyst | Forms copper acetylide intermediate in Sonogashira coupling |
| Palladium Complexes | Catalyst | Activates carbon-halogen bonds for cross-coupling |
Advanced Synthetic Strategies Utilizing this compound as a Precursor
The trifunctional nature of this compound makes it an exceptionally valuable precursor for constructing more elaborate molecular architectures. Advanced synthetic strategies, particularly cross-coupling reactions, intramolecular cyclizations, and regioselective aminations, leverage the differential reactivity of its halogen substituents.
Cross-Coupling Reactions for Pyrazine Functionalization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify the pyrazine core of this compound.
The Sonogashira coupling is a widely employed method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, allows for the direct introduction of alkynyl groups onto the pyrazine ring. libretexts.orgnih.gov The reaction is typically carried out under mild conditions, often at room temperature and in the presence of an amine base like triethylamine. wikipedia.org The Sonogashira reaction's utility is highlighted by its application in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction provides a powerful method for introducing a wide range of primary and secondary amines onto the pyrazine core. organic-chemistry.orgchemspider.com The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination, with various specialized ligands developed to accommodate a broad scope of substrates. organic-chemistry.org
Intramolecular Cyclization Pathways for Fused Ring Systems
The strategic placement of functional groups on the pyrazine ring through reactions like the Sonogashira coupling can set the stage for subsequent intramolecular cyclization reactions. These reactions are instrumental in constructing fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzo[b]furans. organic-chemistry.org Similarly, iodine-catalyzed multicomponent reactions can be employed to synthesize imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov
Regioselective Amination Reactions in Dihalopyrazine Contexts
The presence of multiple halogen atoms on the pyrazine ring of this compound introduces the challenge and opportunity of regioselectivity. The differential reactivity of the bromine and chlorine atoms allows for selective substitution reactions. In many dihalopyrimidine systems, amination reactions have been shown to proceed with high regioselectivity, favoring substitution at one position over the other. nih.govresearchgate.net For example, in the case of 5-bromo-2-chloropyridine, palladium-catalyzed amination can selectively target the bromo position. researchgate.net This selectivity is often influenced by the choice of catalyst, ligands, and reaction conditions.
Table 2: Advanced Synthetic Strategies and Their Applications
| Synthetic Strategy | Description | Application |
| Sonogashira Coupling | Palladium- and copper-catalyzed reaction to form C(sp²)-C(sp) bonds. libretexts.org | Introduction of alkynyl groups. |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction to form C-N bonds. organic-chemistry.org | Introduction of amino groups. |
| Intramolecular Cyclization | Formation of new rings within a molecule. | Synthesis of fused heterocyclic systems. |
| Regioselective Amination | Selective substitution of one halogen in a dihalo- or trihalopyrazine. | Controlled functionalization of the pyrazine ring. |
Control of By-product Formation in Synthesis
The synthesis of a multi-substituted aromatic heterocycle like this compound is often accompanied by the formation of undesired by-products. The primary challenge lies in controlling the regioselectivity of the halogenation and amination reactions.
The substitution pattern on the pyrazine ring is highly influenced by the electronic nature of the existing substituents and the reaction conditions. In the synthesis of polychlorinated pyrimidines, which are structurally related to pyrazines, the regioselectivity of amination can be a significant issue, leading to the formation of isomeric products. For instance, the reaction of a dichloropyrimidine with an amine can potentially yield two different mono-amino-chloro-pyrimidine isomers.
In the context of this compound synthesis, potential by-products could include isomers where the amino group is at a different position on the pyrazine ring, or products of over-halogenation. The formation of these by-products can be minimized by careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. For example, in the bromination of a related chloropyrazine, controlling the temperature is crucial to prevent over-halogenation. researchgate.net
Chemical Reactivity and Derivatization Strategies of 5 Bromo 3,6 Dichloropyrazin 2 Amine
Transformation into Pyrazine-Fused Heterocyclic Systems
The presence of multiple halogen atoms on the pyrazine (B50134) ring of 5-Bromo-3,6-dichloropyrazin-2-amine allows for selective and sequential reactions to build fused heterocyclic structures. These transformations are crucial for developing novel organic materials with tailored electronic and optical properties.
Synthesis of Dipyrrolopyrazine Derivatives
The synthesis of dipyrrolopyrazine derivatives from halogenated pyrazines is a key strategy for creating electron-deficient scaffolds for organic electronics. researchgate.netrsc.org A common approach involves a double Sonogashira coupling reaction. rsc.orgsemanticscholar.org For instance, the symmetric 2,5-dibromo-3,6-dichloropyrazine can undergo a double Sonogashira coupling to yield a bis-acetylene derivative, although this reaction may result in low yields. rsc.orgsemanticscholar.org Subsequent attempts to displace the chloride atoms with amines, such as methylamine, have been observed to yield only the mono-aminated product. rsc.orgsemanticscholar.org
An alternative strategy focuses on regioselective amination reactions of dihalo-pyrrolopyrazines. rsc.orgresearchgate.net Metal-free amination reactions carried out under microwave irradiation can lead to the exclusive formation of 3-amino-pyrrolopyrazines. rsc.orgresearchgate.net In contrast, a Buchwald cross-coupling reaction of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines results in the formation of 2-amino-pyrrolopyrazine. rsc.orgresearchgate.net These pyrrolopyrazine scaffolds can then be further converted into 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives through Sonogashira reactions. rsc.orgresearchgate.net
A study on the synthesis of 1,7-dihydrodipyrrolo[2,3-b]pyrazine derivatives utilized 2,5-dibromo-3,6-dichloropyrazine as a key precursor. researchgate.net This precursor was subjected to a Pd(dppf)Cl2 catalyzed Suzuki cross-coupling reaction with various boronic acids to produce the desired derivatives in a single step with satisfactory yields. researchgate.net
Table 1: Synthesis of Dipyrrolopyrazine Derivatives
| Starting Material | Reaction Type | Reagents | Product | Reference |
| 2,5-dibromo-3,6-dichloropyrazine | Suzuki Cross-Coupling | 4-(dimethylamino)phenyl)boronic acid, Pd(dppf)Cl2 | 1,7-dihydrodipyrrolo[2,3-b]pyrazine derivative | researchgate.net |
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Metal-Free Amination (Microwave) | Amine | 3-amino-pyrrolopyrazine | rsc.orgresearchgate.net |
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Buchwald Cross-Coupling | Amine, Pd catalyst | 2-amino-pyrrolopyrazine | rsc.orgresearchgate.net |
| 2,5-dibromo-3,6-dichloropyrazine | Double Sonogashira Coupling | Terminal Alkyne | Bis-acetylene derivative | rsc.orgsemanticscholar.org |
Formation of Pyrrolothieno-pyrazine Derivatives
The synthesis of pyrrolothieno-pyrazine derivatives can also be achieved through regioselective amination reactions of dihalo-pyrrolopyrazines. researchgate.netrsc.orgresearchgate.net This method allows for the controlled introduction of amino groups at specific positions on the pyrrolopyrazine scaffold, which can then be further elaborated to form the fused thieno-pyrazine system. researchgate.netrsc.orgresearchgate.net The development of efficient protocols for these reactions readily provides either 2-amino- or 3-amino-pyrrolopyrazines, which are key intermediates in the synthesis of these fused heterocycles. researchgate.netrsc.orgresearchgate.net
Derivatization to Dihydrodipyrrolopyrazines
The conversion of pyrrolopyrazine scaffolds into dihydrodipyrrolopyrazine derivatives is often accomplished using Sonogashira reactions. rsc.orgsemanticscholar.org This palladium-catalyzed cross-coupling reaction allows for the introduction of alkyne functionalities, which can then undergo cyclization to form the desired dihydrodipyrrolopyrazine core. rsc.orgsemanticscholar.org These reactions have been successfully employed to synthesize both 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives. rsc.orgresearchgate.net
Coordination Chemistry of Halogenated Pyrazin-2-amines
Halogenated pyrazin-2-amines are effective ligands in the formation of metal complexes, leading to the construction of diverse coordination polymers with interesting structural features.
Ligand Properties in Metal Complex Formation
Halogenated pyrazin-2-amines can act as monodentate or bridging ligands in coordination complexes. mdpi.com For example, a series of mono- and di-chloro-substituted pyrazin-2-amine ligands have been shown to form complexes with copper(I) bromide. mdpi.com In many of these complexes, the pyrazine ligand coordinates to the copper(I) ion in a monodentate fashion. mdpi.com However, in some cases, the pyrazine ligand acts as a µ2-N,N' bridging ligand, connecting two copper centers. mdpi.com The coordination geometry around the metal center is often a distorted tetrahedron. mdpi.com
Table 2: Coordination Complexes of Halogenated Pyrazin-2-amines with Copper(I) Bromide
| Pyrazine Ligand | Coordination Mode | Metal Center Geometry | Resulting Structure | Reference |
| 3-Chloro-pyrazin-2-amine | µ2-N,N' bridging | Distorted tetrahedral | 2D honey-comb sheet | mdpi.com |
| 3,6-Dichloro-pyrazin-2-amine | Monodentate | Tetrahedral | 1D polymeric chain | mdpi.com |
| 5,6-Dichloro-pyrazin-2-amine | Monodentate | Tetrahedral | 1D polymeric chain | mdpi.com |
| 3,5-Dichloro-pyrazin-2-amine | Monodentate | Tetrahedral | Not specified | mdpi.com |
Supramolecular Structures via Non-Covalent Interactions
The solid-state structures of coordination polymers derived from halogenated pyrazin-2-amines are often stabilized by a network of non-covalent interactions, including hydrogen bonds and halogen bonds. mdpi.commdpi.com The amino group of the pyrazine ligand can participate in N-H···N or N-H···Br hydrogen bonds with neighboring molecules. mdpi.com
Diversification of Pyrazine Scaffold via Further Functionalization
The presence of three distinct reactive sites—the amino group and two different types of halogen atoms—makes this compound an excellent substrate for generating a diverse library of more complex molecules.
The amino group is a versatile handle for introducing new functionalities. Standard transformations of primary aromatic amines can be applied to modify this position. One notable reaction is diazotization, which converts the amino group into a diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions.
A reported procedure involves treating this compound with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (0 °C) to generate the corresponding diazonium salt. researchgate.net This reactive intermediate is a gateway to displacing the original amino functionality, although in the documented study, it was used to facilitate subsequent intramolecular cyclization reactions. researchgate.net Other potential modifications include acylation to form amides or alkylation to form secondary or tertiary amines, common strategies for tuning the electronic and steric properties of the molecule. nih.govnih.gov
Table 1: Representative Reactions for Amino Group Modification
| Reaction Type | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Diazotization | NaNO₂, HBr, THF, 0 °C | Pyrazine diazonium salt | researchgate.net |
| Acylation (General) | Acyl chloride or anhydride, Base | N-acyl-pyrazin-2-amine | nih.gov |
This table presents generalized or reported reactions for amino group modification. Specific conditions for this compound may require optimization.
The three halogen atoms on the pyrazine ring offer multiple opportunities for functionalization through substitution reactions, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.netnih.gov The different halogens (bromine vs. chlorine) exhibit differential reactivity, allowing for selective functionalization.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. beilstein-journals.org This principle suggests that the bromine atom at the C5 position of this compound would be more reactive than the chlorine atoms at C3 and C6. This allows for regioselective substitution at the C5 position while leaving the chloro groups intact for potential subsequent reactions.
For instance, a Suzuki coupling using an arylboronic acid would be expected to preferentially replace the C5-bromo group to form a new carbon-carbon bond. nih.govmdpi.com Similarly, a Buchwald-Hartwig amination could be used to introduce a new amine substituent at the C5 position. organic-chemistry.orgchemspider.com While specific examples for this compound are not extensively detailed in the provided search results, the principles are well-established for a wide range of halo-substituted pyridines and pyrazines. beilstein-journals.orgresearchgate.netnih.gov
Table 2: Predicted Regioselectivity in Cross-Coupling Reactions
| Position | Halogen | Predicted Reactivity in Pd-Catalyzed Coupling | Potential Reaction |
|---|---|---|---|
| C5 | Bromine | Highest | Suzuki, Buchwald-Hartwig, Sonogashira, etc. |
| C3 | Chlorine | Lower | Suzuki, Buchwald-Hartwig, etc. (harsher conditions) |
This differential reactivity is a powerful tool for the stepwise and controlled diversification of the pyrazine core, enabling the synthesis of highly functionalized and complex target molecules.
Structural Elucidation and Spectroscopic Characterization of 5 Bromo 3,6 Dichloropyrazin 2 Amine and Its Derivatives
Advanced Spectroscopic Analysis Techniques
A suite of spectroscopic methods is employed to determine the structure and properties of 5-Bromo-3,6-dichloropyrazin-2-amine and its derivatives. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding specific information about its nuclear and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a singlet peak at approximately 5.12 ppm. rsc.org This single resonance corresponds to the two protons of the primary amine group (-NH₂). The absence of a proton on the pyrazine (B50134) ring simplifies the spectrum, making the amine protons the only signals observable in the ¹H NMR.
Detailed ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.12 | Singlet (s) | 2H | -NH₂ |
Solvent: CDCl₃, Frequency: 300 MHz rsc.org
For derivatives, such as 5-Bromo-6-chloro-3-(phenylethynyl)pyrazin-2-amine, the ¹H NMR spectrum is more complex, showing signals for the phenyl group protons and the amine protons. rsc.org
¹³C NMR: While specific ¹³C NMR data for this compound is not detailed in the reviewed literature, analysis of its derivatives provides insight. For instance, the ¹³C NMR spectrum of 5-Bromo-6-chloro-3-(phenylethynyl)pyrazin-2-amine shows distinct signals for the pyrazine ring carbons and the carbons of the phenylethynyl substituent, confirming the successful modification of the parent molecule. rsc.org
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
The molecular formula of this compound is C₄H₂BrCl₂N₃. nih.govcymitquimica.comchemicalbook.com Based on this, its calculated molecular properties are as follows:
Calculated Molecular Properties:
| Property | Value |
|---|---|
| Molecular Weight | 242.89 g/mol nih.gov |
Studies on the synthesis of dipyrrolopyrazine derivatives utilize this compound as a starting material and employ LC-MS and HRMS to confirm the structures of the resulting products. rsc.orgresearchgate.net For example, the HRMS analysis of a derivative, 5-Bromo-6-chloro-3-(phenylethynyl)pyrazin-2-amine, yielded an [M+H]⁺ ion at m/z 307.9606, which is in close agreement with the calculated value of 307.9585 for its molecular formula, C₁₂H₇BrClN₃. rsc.org This demonstrates the utility of mass spectrometry in verifying the outcomes of reactions involving the title compound.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. While specific IR and Raman spectral data for this compound were not found in the surveyed literature, general procedures indicate the use of Fourier-transform infrared (FT-IR) spectroscopy for the characterization of related compounds. rsc.org Reports on pyrazine derivatives mention the use of IR and Raman analysis in conjunction with theoretical calculations to understand their molecular vibrations. thieme-connect.de
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its optical properties. Research on derivatives of this compound, particularly those developed for applications in optoelectronics, extensively uses UV-Vis spectroscopy. rsc.orgresearchgate.netrsc.org These studies investigate how modifications to the pyrazine core affect the absorption and emission of light. While the use of UV-Vis spectroscopy is mentioned in the characterization of reaction mixtures involving the title compound, specific spectral data for this compound itself is not detailed in the available sources. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While SCXRD has been successfully used to confirm the structures of various derivatives synthesized from this compound, such as dipyrrolopyrazines, a published single-crystal structure for the parent compound, this compound, was not identified in the reviewed scientific literature. rsc.orgresearchgate.netrsc.orgsemanticscholar.org The crystallographic analysis of its derivatives is crucial for understanding how the core structure influences the molecular packing and solid-state properties of these advanced materials. rsc.orgsemanticscholar.org
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound and its derivatives is anticipated to be dominated by a combination of hydrogen bonds and halogen bonds. Research on chloro-substituted pyrazin-2-amine ligands complexed with copper(I) bromide reveals the significant role these interactions play in the formation of one- and two-dimensional coordination polymers. mdpi.com
A pivotal study on various mono- and di-chloro-substituted pyrazin-2-amine ligands provides a detailed look at the types of intermolecular forces at play. mdpi.com For instance, in the case of 2-amino-3,6-dichloropyrazine, a close structural analog of this compound, specific hydrogen and halogen bonding patterns have been identified when complexed with copper(I) bromide. mdpi.comresearchgate.net
Hydrogen Bonding:
The amino group on the pyrazine ring is a primary site for hydrogen bonding. In the copper(I) bromide complexes of chloro-substituted pyrazin-2-amines, the amino protons form hydrogen bonds with the bromide ions of adjacent molecules. These interactions are characterized by N–H∙∙∙Br hydrogen bonds, contributing to the formation of layered three-dimensional structures. For example, observed N–H∙∙∙Br bond lengths are approximately 2.3615(10) Å and 2.4846(12) Å, with corresponding angles of 164.2(7)° and 158.9(6)°. mdpi.com These interactions often result in the formation of a dimeric R22(8) ring motif. mdpi.com
Halogen Bonding:
In addition to hydrogen bonding, halogen bonds play a crucial role in the crystal assembly. The chlorine and bromine substituents on the pyrazine ring can act as halogen bond donors, interacting with electron-rich atoms. Specifically, C–Cl∙∙∙Br–Cu halogen bonds have been observed, with bond distances around 3.527(3) Å and angles of approximately 158.8(4)°. mdpi.com Weaker C–Cl∙∙∙Br–Cu contacts and Cl∙∙∙Cl halogen interactions are also possible, further stabilizing the crystal lattice. mdpi.com The presence of both chlorine and bromine atoms in this compound suggests a high potential for a variety of halogen bonding interactions.
The following table summarizes the key intermolecular interactions observed in a closely related chloro-substituted pyrazin-2-amine copper(I) bromide complex, which can be considered indicative of the types of interactions expected for this compound.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |
| Hydrogen Bond | N-H | Br | 2.3615(10) | 164.2(7) | mdpi.com |
| Hydrogen Bond | N-H | Br | 2.4846(12) | 158.9(6) | mdpi.com |
| Halogen Bond | C-Cl | Br | 3.527(3) | 158.8(4) | mdpi.com |
Applications and Potential Research Avenues of 5 Bromo 3,6 Dichloropyrazin 2 Amine in Materials and Chemical Synthesis
Role in Organic Electronic Materials Development
The pyrazine (B50134) ring system is a key component in the design of novel organic materials with tailored electronic and photophysical properties. Its electron-deficient nature makes it an excellent building block for creating donor-acceptor architectures, which are fundamental to the function of many organic electronic devices.
Pyrazine derivatives are increasingly utilized in the development of high-performance optoelectronic devices. The fused ring pyrazine core has been shown to significantly influence the thermal, electronic, and optical properties, as well as the thin-film morphology, of organic field-effect transistors (OFETs). mdpi.com The inherent properties of the pyrazine scaffold also make it suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com For instance, employing pyrazine bridges has been demonstrated as a successful design strategy to improve the performance of thermally activated delayed fluorescence (TADF) in OLEDs. mdpi.com
Furthermore, pyrazine-based compounds have been investigated for their potential in photovoltaic cells. Pyrazine derivatives have been used in dye-sensitized solar cells, indicating their versatility across different types of electronic applications. researchgate.net The ability to fine-tune the electronic properties of the pyrazine ring allows for the optimization of materials for specific functions within these devices, such as charge transport or light absorption. The structural organization of pyrazine-containing materials can facilitate efficient charge and energy transfer, which is crucial for enhancing the performance of devices used in optical data storage and telecommunications. researchgate.net
Table 1: Applications of Pyrazine Scaffolds in Optoelectronics
| Device Type | Role of Pyrazine Scaffold | Reference |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Influences thermal, electronic, and optical properties; affects thin-film morphology. | mdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | Enhances performance of thermally activated delayed fluorescence (TADF). | mdpi.com |
| Photovoltaic Cells | Used in dye-sensitized solar cells. | researchgate.net |
The design of functional materials based on pyrazine scaffolds hinges on the ability to predictably control their photophysical and electrochemical properties. A key design principle is the creation of donor-acceptor (D-A) molecules, where the electron-deficient pyrazine acts as the acceptor unit. researchgate.net The properties of these materials can be finely tuned by strategically attaching various electron-donating groups to the pyrazine core. lupinepublishers.com
The planarity of the molecular structure is another critical factor for optoelectronic applications. lupinepublishers.com Rigid and highly planar nuclei, like those found in certain pyrazine-containing heterocycles, are desirable as they promote intermolecular interactions and efficient charge transport. lupinepublishers.com The photophysical properties, such as fluorescence, can be modulated by the nature and position of substituents on the pyrazine ring. lupinepublishers.com For example, adding pyrazine to PEDOT:PSS thin films has been shown to alter the crystal structure, energy band gap, and optical properties, making them suitable for non-linear optical (NLO) materials and OLEDs. researchgate.net The coordination chemistry of pyrazine also allows for the construction of coordination polymers and metal-organic frameworks (MOFs), where the pyrazine ligand links metal centers, creating structures with potential applications in gas adsorption and sensing. nih.gov
Utility as a Chemical Building Block for Advanced Heterocycles
The reactivity of the halogen and amine substituents on the 5-Bromo-3,6-dichloropyrazin-2-amine ring makes it a valuable and versatile starting material for the synthesis of more complex heterocyclic systems. researchgate.nettandfonline.com It serves as a scaffold upon which intricate molecular architectures with specific biological or material properties can be built.
Pyrazine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules. researchgate.netnih.gov The pyrazine framework is a key component in the synthesis of compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.comnih.gov this compound, with its multiple reactive sites, can be elaborated through various chemical reactions, such as cross-coupling reactions, to generate diverse libraries of compounds for drug discovery. tandfonline.com For example, the pyrrolopyrazine scaffold, which can be synthesized from pyrazine precursors, is known to exhibit significant biological activities. researchgate.net The development of pyrazine-based hybrids, where the pyrazine moiety is combined with other pharmacophores like chalcones or resveratrol, has led to compounds with enhanced bioactivity. mdpi.com
Aromatic N-heterocycles like pyrazine derivatives are essential intermediates in the production of pharmaceuticals and agrochemicals. nih.gov The compound 2-amino-3-bromo-6-chloropyrazine, structurally related to this compound, is a crucial intermediate in the synthesis of an anti-tumor drug that acts as an SHP2 inhibitor. google.com This highlights the importance of halogenated aminopyrazines in the pharmaceutical industry. Similarly, other pyrazine derivatives serve as key building blocks for a variety of commercial products. researchgate.net The presence of bromo and chloro substituents on this compound allows for selective functionalization, making it a valuable intermediate for constructing complex target molecules in a controlled manner.
Table 2: Research Findings on Pyrazine Derivatives as Intermediates
| Field | Application of Pyrazine Intermediate | Example Compound/Target | Reference |
|---|---|---|---|
| Pharmaceutical | Synthesis of anti-tumor medication | SHP2 Inhibitor | google.com |
| Pharmaceutical | Synthesis of antiviral drugs | Favipiravir | mdpi.com |
| Pharmaceutical | Development of anti-ischemic agents | P2Y1 Antagonist | acs.org |
| Agrochemical | Synthesis of herbicides | Credazine, Pyridafol, Pyridate | mdpi.com |
Future Directions in Pyrazine Chemistry Research
The field of pyrazine chemistry continues to evolve, with ongoing research focused on several promising fronts. A major area of interest is the development of novel, efficient, and sustainable synthetic methodologies for creating functionalized pyrazine derivatives. nih.gov This includes the use of catalysis to achieve C-H functionalization, which offers a more direct way to modify the pyrazine core. mdpi.com
In medicinal chemistry, the focus remains on designing and synthesizing new pyrazine-based compounds with high efficacy and selectivity for various therapeutic targets. mdpi.comacs.org The exploration of pyrazine-natural product hybrids is expected to yield new classes of bioactive molecules with improved pharmacological profiles. nih.govnih.gov In materials science, the future lies in the rational design of pyrazine-based materials with advanced optical and electronic properties for next-generation devices. lupinepublishers.com This includes the development of better fluorophores, materials for non-linear optics, and more efficient components for OLEDs and organic solar cells. researchgate.netlupinepublishers.com The versatility of the pyrazine scaffold ensures that it will remain a valuable platform for innovation in both drug discovery and materials science. mdpi.com
Exploration of Novel Pyrazine-Based Architectures
The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal precursor for the construction of complex molecular architectures, including fused heterocyclic systems and extended π-conjugated materials. The presence of bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions.
Research into analogous halogenated pyrazines and aminopyrazoles has demonstrated the feasibility of creating diverse molecular frameworks. For instance, the Suzuki-Miyaura coupling of 2,5-dibromopyrazine (B1339098) with 3-borylindole has been successfully employed in the total synthesis of Alocasin A, a pyrazine-linked bisindole alkaloid. mdpi.com This suggests that the bromine and chlorine atoms on this compound could be sequentially and selectively coupled with a variety of boronic acids or other organometallic reagents to introduce aryl, heteroaryl, or other organic moieties.
Furthermore, the amino group on the pyrazine ring is a key functional handle for the synthesis of fused pyrazoloazines, which are known to exhibit a wide range of biological activities due to their structural resemblance to purine (B94841) bases. beilstein-journals.org The condensation of 5-aminopyrazoles with various bielectrophilic partners is a well-established strategy for constructing fused ring systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org The amino group of this compound could similarly be utilized in annulation reactions to generate novel fused pyrazine architectures with potential applications in medicinal chemistry and materials science.
A compelling example of creating novel architectures from aminopyrazole precursors is the copper-promoted chemoselective dimerization to produce pyrazole-fused pyridazines and pyrazines. nih.gov This process involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing the potential for intricate molecular constructions from simple building blocks. nih.gov The application of such methodologies to this compound could lead to the discovery of novel chromophores or electroactive materials.
The following table outlines potential reaction pathways for the elaboration of this compound into novel architectures, based on established methodologies for similar compounds.
| Reaction Type | Reagents and Conditions | Potential Product Architecture | Reference for Analogy |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl- or heteroaryl-substituted pyrazines | mdpi.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyrazines | |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | Amino-substituted pyrazines | |
| Cyclocondensation | 1,3-Dicarbonyl compound, acid or base catalyst | Fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | beilstein-journals.org |
| Dimerization/Annulation | Cu catalyst, oxidant | Fused dipyrazolo-pyridazines or -pyrazines | nih.gov |
These examples underscore the significant, yet largely untapped, potential of this compound as a foundational element for constructing a diverse array of novel pyrazine-based molecular architectures with tailored electronic and photophysical properties.
Development of Greener and More Efficient Synthetic Methodologies
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly guiding the development of new synthetic protocols. The synthesis and functionalization of complex molecules like this compound can benefit significantly from the adoption of such methodologies. Key areas for improvement include the use of microwave-assisted synthesis and the development of one-pot reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product selectivity. mdpi.com This technique has been successfully applied to a variety of transformations, including the synthesis of heterocyclic compounds. For example, the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines proceeds rapidly and efficiently. nih.gov Similarly, a microwave-assisted Heck reaction was pivotal in the synthesis of 2,4-diaminopyrimidine-based antibiotics, offering superior conversions and fewer impurities compared to conventional heating. nih.gov These findings strongly suggest that the derivatization of this compound through cross-coupling or condensation reactions could be significantly enhanced by the application of microwave irradiation.
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer substantial advantages in terms of efficiency, resource conservation, and waste reduction. The development of one-pot procedures for the synthesis of complex heterocyclic systems is an active area of research. For instance, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed using microwave irradiation. rsc.org This approach combines a methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine in a single step. rsc.org Another example is the one-pot, solvent-involved synthesis of 5-O-substituted 5H-chromeno[2,3-b]pyridines, which demonstrates high atom and step economy. mdpi.com
The application of these green and efficient synthetic strategies to this compound could streamline the production of its derivatives. The following table provides examples of greener synthetic methodologies that could be adapted for reactions involving this compound.
| Methodology | Key Features | Potential Application to this compound | Reference for Analogy |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, milder conditions | Cross-coupling reactions (Suzuki, Heck, etc.), condensation reactions | nih.govnih.gov |
| One-Pot Reactions | Increased efficiency, reduced waste, fewer purification steps | Multi-component synthesis of fused heterocyclic systems | rsc.orgmdpi.com |
| Catalysis | Use of catalytic amounts of reagents, increased selectivity | Palladium- or copper-catalyzed functionalization of halogenated positions |
By embracing these modern synthetic approaches, the exploration of the chemical space around this compound can be conducted in a more sustainable and efficient manner, paving the way for the discovery of new materials and molecules with valuable properties.
Q & A
Q. How do solvent polarity and reaction medium influence the stability of this compound during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
